8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound characterized by a pyrazolo[4,3-c]quinoline core. Key structural features include:
- 8-Ethoxy group: Enhances solubility and modulates electronic properties via the oxygen atom.
- 3-(3-Methoxyphenyl) group: Provides steric bulk and electron-donating effects, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-3-31-20-11-12-23-21(14-20)25-22(15-27-23)24(16-5-4-6-19(13-16)30-2)28-29(25)18-9-7-17(26)8-10-18/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYDSIKWPIZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of pyrazolo[4,3-c]quinolines, including the specific compound , has indicated several potential therapeutic effects:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazolo[4,3-c]quinolines exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes .
- Anticancer Potential : Pyrazolo[4,3-c]quinolines have also been evaluated for their anticancer properties. Certain derivatives demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings from quantitative structure–activity relationship (QSAR) analyses include:
- Substituent Effects : The presence and position of substituents on the phenyl rings significantly affect the compound's potency. For instance, electron-donating groups at specific positions enhance anti-inflammatory activity while reducing cytotoxicity .
Case Studies
- Anti-inflammatory Effects : In a study assessing various pyrazolo[4,3-c]quinoline derivatives, this compound was shown to inhibit LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines revealed that it could induce apoptosis through mitochondrial pathways. The study highlighted its selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window for anticancer applications.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substitution patterns. Key comparisons include:
Key Observations
Substituent Position Matters: The 1-(4-fluorophenyl) group in the target compound contrasts with 1-(3-fluorophenyl) in C350-0462 . 3-(3-Methoxyphenyl) vs. 3-(4-methoxyphenyl): The meta-methoxy group may reduce steric hindrance compared to para-substituted analogs, enhancing conformational flexibility .
Biological Activity Trends: Amino-substituted derivatives (e.g., 2i ) exhibit potent anti-inflammatory activity (IC₅₀ ~0.1 µM), whereas alkoxy-substituted compounds (e.g., the target compound) prioritize lipophilicity over polar interactions.
Polar Surface Area (PSA): Derivatives with amino groups (e.g., 2i ) have higher PSA (~60 Ų) compared to alkoxy-substituted compounds (~30 Ų), favoring solubility but reducing passive diffusion.
Thermal and Optical Properties
Pyrazoloquinoline derivatives generally exhibit strong fluorescence due to extended π-conjugation. For example:
- F7 (pyrazolo[3,4-b]quinoline): Fluorescence emission at 450 nm, with a quantum yield of 0.45 .
- The target compound’s 3-methoxyphenyl group may redshift emission wavelengths compared to non-methoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
